molecular formula C14H14S2 B14297017 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene CAS No. 112399-07-2

1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene

Cat. No.: B14297017
CAS No.: 112399-07-2
M. Wt: 246.4 g/mol
InChI Key: DYROOGLFXHVBEJ-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(phenylsulfanyl)benzene
  • 1-(Methylsulfanyl)-2-(phenylethynyl)benzene
  • 1-Methyl-4-(phenylsulfonyl)benzene

Uniqueness

1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

112399-07-2

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-2-phenylsulfanylbenzene

InChI

InChI=1S/C14H14S2/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

DYROOGLFXHVBEJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

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